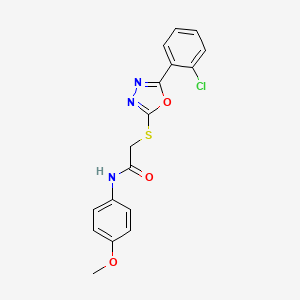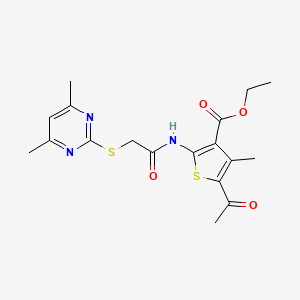![molecular formula C12H12O7 B11774195 2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato es un compuesto orgánico complejo caracterizado por su singular estructura de anillo de dioxol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato típicamente involucra la reacción del ácido benzo[d][1,3]dioxol-4,7-dicarboxílico con sustituyentes etil y metil bajo condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un catalizador, como iones de zinc (II), bajo condiciones solvotermales . Las condiciones de reacción, incluyendo temperatura, presión y solvente, se optimizan cuidadosamente para lograr altos rendimientos y pureza del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: Los grupos carboxilato pueden reducirse a alcoholes.
Sustitución: Los grupos etil y metil pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se adaptan al tipo específico de reacción que se está llevando a cabo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción de los grupos carboxilato puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato tiene una amplia gama de aplicaciones en la investigación científica:
Biología: La estructura única del compuesto lo convierte en una valiosa herramienta para estudiar las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales avanzados.
Mecanismo De Acción
El mecanismo por el cual 2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato ejerce sus efectos involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo y carboxilato juegan un papel crucial en la unión a enzimas y receptores, modulando su actividad e influenciando diversos procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido benzo[d][1,3]dioxol-4,7-dicarboxílico: El compuesto padre sin los sustituyentes etil y metil.
2-Metil 5-etil benzo[d][1,3]dioxol-2,5-dicarboxilato: Un compuesto similar con diferentes posiciones de sustituyentes.
Unicidad
2-Etil 5-metil 7-hidroxibenzo[d][1,3]dioxol-2,5-dicarboxilato es único debido a su patrón de sustituyentes específico, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace particularmente valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C12H12O7 |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2-O-ethyl 5-O-methyl 7-hydroxy-1,3-benzodioxole-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O7/c1-3-17-11(15)12-18-8-5-6(10(14)16-2)4-7(13)9(8)19-12/h4-5,12-13H,3H2,1-2H3 |
Clave InChI |
GIIBUVWUKULVHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1OC2=CC(=CC(=C2O1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
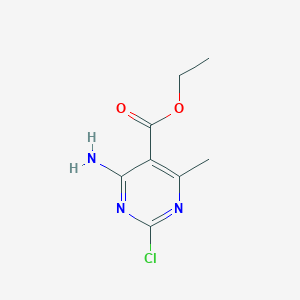
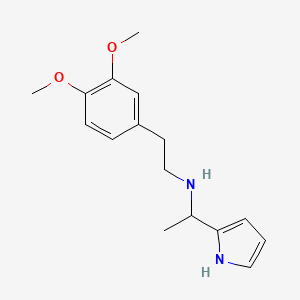
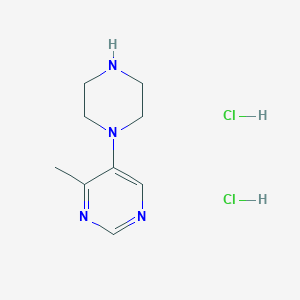
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

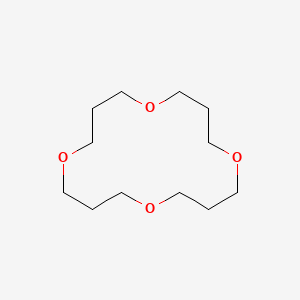
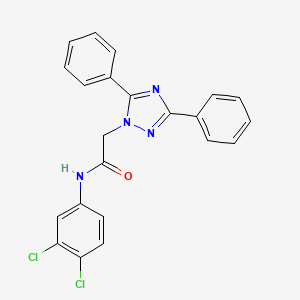
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)



